2'-1-(2-Pyridyl)ethyl-p-anisanilide
Description
2'-1-(2-Pyridyl)ethyl-p-anisanilide is a synthetic organic compound characterized by a pyridyl group (2-pyridyl) attached via an ethyl linker to a para-anisanilide moiety (methoxy-substituted aniline). This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.
Properties
CAS No. |
58754-28-2 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(1-pyridin-2-ylethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-15H,1-2H3,(H,23,24) |
InChI Key |
FILCVWTUSLNOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Luminescent Pyridyl-Containing Complexes
Compounds such as scandium, europium, and terbium 1-(2-pyridyl)naphtholate complexes (e.g., Sc[1-(2-pyridyl)naphtholate]₃) share the 2-pyridyl motif but differ in their aromatic backbone (naphtholate vs. anisanilide). Key findings from these analogs include:
- Luminescence Properties : Europium complexes exhibit strong red emission (λₑₘ ≈ 615 nm) due to f-f transitions, while terbium analogs show green luminescence (λₑₘ ≈ 545 nm) . The absence of lanthanide ions in 2'-1-(2-pyridyl)ethyl-p-anisanilide likely limits its intrinsic luminescence, but its pyridyl group could act as a ligand for metal coordination to enhance optical properties.
- Quantum Yields : Scandium complexes display moderate quantum yields (Φ = 0.15–0.25), suggesting that electron-donating substituents (e.g., methoxy in p-anisanilide) might further tune emissive behavior .
Data Table 1: Luminescence Comparison
| Compound | Emission λ (nm) | Quantum Yield (Φ) | Key Functional Groups |
|---|---|---|---|
| Eu[1-(2-pyridyl)naphtholate]₃ | 615 | 0.45 | 2-pyridyl, naphtholate |
| This compound | N/A* | N/A* | 2-pyridyl, p-methoxyanilide |
*Direct data unavailable; inferred from structural analogs.
Thermodynamic Stability and Reactivity
Phosphonic acid derivatives with pyridyl groups, such as 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid, provide insights into thermodynamic stability:
- Activation Entropy (ΔS≠): Pyridyl-substituted phosphonic acids exhibit large negative ΔS≠ values (≈ -50 J/K·mol), indicative of associative transition states . In contrast, non-pyridyl analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (≈ +198.8 J/K·mol), suggesting divergent decomposition pathways (elimination vs. coordination-controlled processes) .
- Implications for this compound : The electron-rich pyridyl and methoxy groups may stabilize transition states, reducing activation entropy and favoring specific reaction mechanisms.
Solubility and Bioavailability
While direct data on this compound are lacking, analogs like Ethyl 2-(piperidin-4-yl)acetate highlight the role of functional groups in physicochemical properties:
- Log Po/w (Octanol-Water Partition Coefficient): Piperidine-containing compounds often exhibit Log Po/w ≈ 1.2–1.8, suggesting moderate lipophilicity . The pyridyl and methoxy groups in this compound may increase polarity, lowering Log Po/w compared to purely alkyl-substituted analogs.
- Solubility : Methoxy groups enhance aqueous solubility, while pyridyl moieties may introduce pH-dependent solubility due to protonation at acidic pH.
Data Table 2: Physicochemical Properties
Research Findings and Limitations
- Key Insights :
- The 2-pyridyl group enhances metal-binding capacity and may enable catalytic or sensing applications.
- The p-methoxyanilide moiety likely improves solubility and steric shielding, altering reactivity compared to naphtholate or phosphonic acid analogs.
- Limitations: No direct studies on this compound were found in the provided evidence; comparisons rely on structural analogs. Experimental validation is needed for luminescence, stability, and bioavailability metrics.
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